molecular formula C13H16FN3 B1468876 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 1480993-03-0

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Cat. No.: B1468876
CAS No.: 1480993-03-0
M. Wt: 233.28 g/mol
InChI Key: OKFCPQRBTURRQK-UHFFFAOYSA-N
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Description

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is a chemical compound that features a pyrazole ring substituted with a 3-fluorophenylmethyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the 3-fluorophenylmethyl group: This step involves the alkylation of the pyrazole ring with a 3-fluorobenzyl halide under basic conditions.

    Attachment of the propan-1-amine chain: The final step involves the reaction of the substituted pyrazole with a suitable amine reagent, such as 3-bromopropan-1-amine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.

    3-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-{1-[(3-methylphenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-5-1-3-11(7-13)9-17-10-12(8-16-17)4-2-6-15/h1,3,5,7-8,10H,2,4,6,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFCPQRBTURRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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